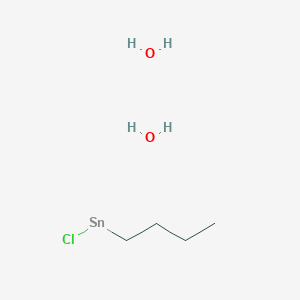
Butyl(chloro)tin dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(chloro)tin dihydrate can be synthesized through the reaction of butyltin trichloride with water. The reaction typically occurs under controlled conditions to ensure the formation of the desired dihydrate form .
Industrial Production Methods
Industrial production of this compound involves the use of butyltin trichloride as a starting material. The process includes the careful addition of water to the trichloride, followed by purification steps to isolate the dihydrate compound .
Chemical Reactions Analysis
Types of Reactions
Butyl(chloro)tin dihydrate undergoes several types of chemical reactions, including:
Esterification: It acts as a catalyst in esterification reactions, where it facilitates the formation of esters from alcohols and carboxylic acids.
Polycondensation: It is used in polycondensation reactions to produce polymers.
Transesterification: It catalyzes transesterification reactions, which involve the exchange of ester groups between molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, carboxylic acids, and esters. The reactions typically occur at temperatures ranging from 140°C to 230°C .
Major Products Formed
The major products formed from reactions involving this compound include esters, polyesters, and other polymeric materials .
Scientific Research Applications
Butyl(chloro)tin dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which butyl(chloro)tin dihydrate exerts its effects involves its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. This is achieved through the formation of intermediate complexes with the reactants, which then undergo further transformation to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl(chloro)tin dihydrate include:
- Butyltin trichloride
- Butyltin dihydroxide
- Butyltin oxide
Uniqueness
This compound is unique due to its specific catalytic properties and stability under hydrolytic conditions. Unlike some other organotin compounds, it does not react with water under neutral conditions, making it particularly useful in aqueous environments .
Properties
Molecular Formula |
C4H13ClO2Sn |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
butyl(chloro)tin;dihydrate |
InChI |
InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 |
InChI Key |
YWFUVTMPYOLBDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn]Cl.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















